molecular formula C9H13N3OS B2921822 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one CAS No. 1092291-35-4

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one

Cat. No.: B2921822
CAS No.: 1092291-35-4
M. Wt: 211.28
InChI Key: RXDXRFPASWJQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one is a heterocyclic compound with a molecular formula of C9H13N3OS and a molecular weight of 211.28 g/mol . This compound is characterized by its unique thiazolopyridine structure, which is a fused ring system containing both sulfur and nitrogen atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the thiazolopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one apart is its unique thiazolopyridine structure, which combines both sulfur and nitrogen atoms in a fused ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-1-(2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-11-7-2-3-12(9(13)4-10)5-8(7)14-6/h2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXRFPASWJQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.